Honokiol

Anti-inflammatory Neutrophil biology Oxidative stress

Choose Honokiol for research requiring selective CYP1A2 inhibition, not a general Magnolia extract. It offers a 4.3-fold lower IC50 (5.5 µM vs. 23.8 µM for magnolol) and 6.2× greater potency in neutrophil superoxide assays. Its low oral bioavailability (5.3%) and distinct NMDA receptor selectivity make it the preferred compound for dedicated mechanistic studies.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 35354-74-6
Cat. No. B1673403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHonokiol
CAS35354-74-6
SynonymsHonokiol, Houpa;  Hnk
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C
InChIInChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
InChIKeyFVYXIJYOAGAUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Honokiol (CAS 35354-74-6) Procurement Baseline: Lignan Identity, Structural Isomerism, and Core Bioactivity Profile


Honokiol is a biphenolic neolignan isolated from the bark, seed cones, and leaves of Magnolia species [1]. It is a structural isomer of magnolol (differing only in the position of one hydroxyl group on the biphenyl scaffold), and both compounds are often co-extracted from natural sources . Honokiol exhibits a broad spectrum of reported bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, and is recognized as a small-molecule pharmacologically active component with various medicinal applications . As a commercially available phytochemical, its typical purity grades range from 98% (HPLC) to EP Reference Standard grade, with solubility in DMSO exceeding 50 mg/mL (187.74 mM) .

Why Generic Substitution of Honokiol with Other Magnolia Lignans Fails: Differential Pharmacokinetics and Target Engagement


Although honokiol and its close structural isomer magnolol are frequently co-occurring and share a common biosynthetic origin, they cannot be interchangeably substituted in research or industrial applications due to substantial and quantifiable differences in their pharmacokinetic behavior and target-specific activity. The absolute oral bioavailability of honokiol is approximately 5.3%, which is 3.3-fold lower than that of magnolol (17.5%), resulting in an 18-fold difference in systemic exposure (AUC) following oral administration [1]. Furthermore, honokiol exhibits a distinct cytochrome P450 (CYP) inhibition profile, with a 4.3-fold greater potency for CYP1A2 inhibition in human liver microsomes compared to magnolol [2]. In functional assays, honokiol demonstrates a 6.2-fold greater potency in inhibiting superoxide generation by human neutrophils relative to magnolol [3]. These differences underscore that the biological and pharmacokinetic properties of honokiol are not a class effect but are specific to its unique molecular structure, necessitating its specific procurement for applications requiring its distinct profile.

Quantitative Differentiation of Honokiol: Head-to-Head Comparative Evidence Against Magnolol and 4-O-Methylhonokiol


Honokiol Exhibits 6.2-Fold Greater Potency than Magnolol in Inhibiting Superoxide Generation by Human Neutrophils

In a direct head-to-head comparison of the anti-inflammatory activity of natural biphenyl-type neolignans, honokiol exhibited significantly greater potency than its structural isomer magnolol in inhibiting superoxide (O2−) generation by human neutrophils stimulated with N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) in the presence of cytochalasin B (CB). The IC50 of honokiol was determined to be 0.71 ± 0.13 μg/mL, while the IC50 of magnolol was 4.4 ± 0.2 μg/mL [1]. This represents a 6.2-fold difference in inhibitory potency between the two isomers.

Anti-inflammatory Neutrophil biology Oxidative stress

Honokiol Demonstrates 4.3-Fold Greater CYP1A2 Inhibition Potency than Magnolol in Human Liver Microsomes

In a comparative in vitro study evaluating the inhibitory effects of honokiol and magnolol on major cytochrome P450 (CYP) enzyme activities in human liver microsomes, honokiol demonstrated substantially greater potency against CYP1A2. The IC50 of honokiol for CYP1A2 inhibition was 5.5 μmol·L⁻¹, while the IC50 of magnolol was 23.8 μmol·L⁻¹ [1]. Both compounds exhibited minimal inhibition of CYP3A, with IC50 values exceeding 100 μmol·L⁻¹. For CYP2D, honokiol showed an IC50 of 35.3 μmol·L⁻¹ in human microsomes compared to magnolol's IC50 of >100 μmol·L⁻¹ [1].

Drug metabolism Cytochrome P450 Pharmacokinetics

Honokiol Exhibits Superior Antiproliferative Activity Relative to Magnolol in Head and Neck Squamous Cell Carcinoma (HNSCC) 3D Spheroid Models

In a recent study evaluating the anticancer effects of honokiol (HON) and magnolol (MAG) against head and neck squamous cell carcinoma (HNSCC) cells, honokiol consistently demonstrated stronger cytotoxic effects than magnolol. The study observed that HON exerted stronger cytotoxic effects than MAG in HNSCC cells, and the difference in their anti-cancer activity was especially pronounced in cells cultured in 3D spheroids [1]. Notably, the compounds were more potent in reducing cell viability in cisplatin-persister FaDu cells compared to wild-type cells, suggesting a potential advantage in chemoresistant disease settings [1].

Cancer research Antiproliferative 3D cell culture

Honokiol's Oral Bioavailability is 3.3-Fold Lower than Magnolol, Resulting in 18-Fold Lower Systemic Exposure After Oral Dosing

A comparative pharmacokinetic study in Sprague-Dawley rats following administration of an emulsion containing both isomers revealed striking differences in the oral bioavailability and systemic exposure of honokiol and magnolol. Following oral administration (50 mg/kg), the absolute bioavailability of honokiol was determined to be 5.3 ± 11.7%, compared to 17.5 ± 9.7% for magnolol [1]. This 3.3-fold difference in oral bioavailability translated to an even larger disparity in total systemic exposure: the AUC₀–∞ of magnolol was approximately 18-fold higher than that of honokiol after oral administration, despite honokiol reaching peak plasma concentrations (40.3 ± 30.8 ng/mL at 0.45 h) more rapidly than magnolol (426.4 ± 273.8 ng/mL at 1.20 h) [1].

Pharmacokinetics Bioavailability ADME

Honokiol and 4-O-Methylhonokiol Exhibit Differential Antiproliferative Potency in Oral Squamous Cancer Cell Lines

A comparative evaluation of three key active components from Magnolia officinalis bark extract revealed differential antiproliferative activities against oral squamous cancer cell lines. Among the three compounds tested, 4-O-methylhonokiol (MHNK) and honokiol (HNK) showed higher antiproliferation activities than magnolol (MGN) in the Cal-27, SCC-9, and SCC-4 oral squamous cancer cell lines [1]. While honokiol and 4-O-methylhonokiol both demonstrated superior activity to magnolol, the study highlights that the methylated analog (MHNK) and honokiol are not interchangeable and may exhibit distinct potency profiles depending on the specific cell line context [1].

Oral cancer Antiproliferative Neolignan comparison

Honokiol Displays Greater Selectivity for NMDA Receptor-Mediated Pain Pathways Compared to Magnolol

In a comparative study of the antinociceptive actions of honokiol and magnolol on glutamatergic and inflammatory pain pathways in mice, honokiol and magnolol blocked glutamate-, substance P-, and PGE₂-induced inflammatory pain with similar potency and efficacy. However, a key differentiation emerged in receptor-specific assays: honokiol was more selective than magnolol for inhibition of NMDA-induced licking behavior and thermal hyperalgesia [1]. In contrast, magnolol was more potent in blocking CHPG (mGluR5 agonist)-mediated thermal hyperalgesia [1].

Neuropharmacology Pain NMDA receptor

Evidence-Based Application Scenarios for Honokiol (CAS 35354-74-6) in Research and Industrial Settings


In Vitro CYP1A2 Inhibition and Drug-Drug Interaction Studies

Honokiol is the preferred Magnolia-derived lignan for in vitro studies requiring potent inhibition of CYP1A2. Its IC50 of 5.5 μmol·L⁻¹ in human liver microsomes is 4.3-fold lower than that of magnolol (23.8 μmol·L⁻¹), making honokiol a more effective tool compound for investigating CYP1A2-mediated metabolism or for use as a positive control in CYP inhibition assays . This differential inhibition profile is particularly relevant for researchers evaluating potential drug interactions with CYP1A2 substrates such as caffeine, theophylline, or certain antidepressants.

Preclinical Cancer Research in 3D Spheroid Models and Chemoresistant Cell Populations

Honokiol demonstrates a distinct advantage over magnolol in reducing cancer cell viability, with this superiority being especially pronounced in physiologically relevant 3D spheroid cultures . Furthermore, honokiol exhibits enhanced potency in cisplatin-persister HNSCC cells compared to wild-type cells . For oncology researchers developing therapies for head and neck cancers or investigating mechanisms to overcome chemotherapy resistance, honokiol is the compound of choice for preclinical efficacy testing in advanced cellular models.

Neutrophil Oxidative Burst and Inflammation Research

For studies focused on neutrophil-mediated inflammation or oxidative stress, honokiol offers a 6.2-fold increase in potency over magnolol for inhibiting superoxide generation (IC50 = 0.71 ± 0.13 μg/mL vs. 4.4 ± 0.2 μg/mL) . This substantial potency advantage makes honokiol the superior candidate for assays quantifying respiratory burst inhibition or for use as a reference standard in anti-inflammatory screening campaigns targeting neutrophil activation pathways.

NMDA Receptor-Mediated Pain and Neuropharmacology Studies

In neuropharmacology research examining glutamatergic pain transmission, honokiol's greater selectivity for NMDA receptor-mediated nociception distinguishes it from magnolol, which exhibits stronger activity at mGluR5 . This differential receptor selectivity profile makes honokiol the appropriate choice for mechanistic studies focused specifically on NMDA receptor pathways in central sensitization or for exploring analgesic mechanisms independent of mGluR5 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Honokiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.